molecular formula C13H17NO3S B262306 Ethyl 1-(2-thienylcarbonyl)-3-piperidinecarboxylate

Ethyl 1-(2-thienylcarbonyl)-3-piperidinecarboxylate

Cat. No. B262306
M. Wt: 267.35 g/mol
InChI Key: QOLFYLNHTATPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06664271B1

Procedure details

The reaction was run in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with ethyl nipecotate (202.9 mg; 1.29 mmol) and commercially available 2-thiophenecarbonyl chloride (138 μl; 1.29 mmol). The crude product was distilled at 225° C./0.1 torr, giving ethyl (2-thiophenecarbonyl)-3-piperidinecarboxylate (249.8 mg) as a yellow oil. MS m/z (positive ion) 290 (M+Na+; 40), 268 (MH+; 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
202.9 mg
Type
reactant
Reaction Step Two
Quantity
138 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]1)(=[O:8])[C:2]1C=C[CH:5]=[CH:4][CH:3]=1.N1CCCC(C(OCC)=O)C1.[S:31]1C=CC=C1C(Cl)=O>>[S:31]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:1]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC(CCC1)C(=O)OCC
Step Two
Name
Quantity
202.9 mg
Type
reactant
Smiles
N1CC(C(=O)OCC)CCC1
Step Three
Name
Quantity
138 μL
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled at 225° C./0.1 torr

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)N1CC(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 249.8 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.